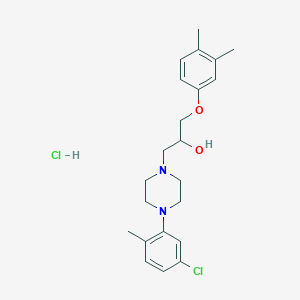

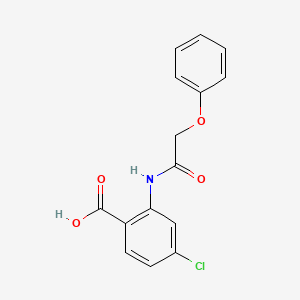

4-Chloro-2-(2-phenoxyacetamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-(2-phenoxyacetamido)benzoic acid is a chemical compound with the molecular formula C15H12ClNO4 and a molecular weight of 305.72 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid is the TMEM206 . TMEM206 is a protein that conducts chloride ions (Cl−) across plasma and vesicular membranes . It plays a significant role in various physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .

Mode of Action

This compound: interacts with its target, TMEM206, by inhibiting its mediated currents . This inhibition occurs at low pH, with the compound acting as a small molecule inhibitor of TMEM206 .

Biochemical Pathways

The action of This compound affects the biochemical pathways involving TMEM206. TMEM206 is known to be activated by increased extracellular proton (H+) concentrations, leading to the mediation of Cl− flux upon extracellular acidification . By inhibiting TMEM206, the compound potentially alters these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the inhibition of TMEM206 mediated currents .

Action Environment

The action, efficacy, and stability of This compound can be influenced by environmental factors such as pH. Despite this limitation, it is a potent inhibitor for functional studies at pH 4.5 .

Análisis Bioquímico

Biochemical Properties

4-Chloro-2-(2-phenoxyacetamido)benzoic acid is a potent and selective inhibitor of the Transient receptor potential melastatin member 4 (TRPM4) . It does not show significant activity against other TRPM family members .

Cellular Effects

In colorectal cancer cells, this compound has been found to inhibit TMEM206 mediated currents . It does not contribute to acid-induced cell death in these cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of TMEM206, a channel that conducts chloride ions across plasma and vesicular membranes . This inhibition is effective at low pH, but limited at pH 6.0 .

Métodos De Preparación

The synthesis of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid typically involves the reaction of 4-chloro-2-aminobenzoic acid with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Análisis De Reacciones Químicas

4-Chloro-2-(2-phenoxyacetamido)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: It can be hydrolyzed to form 4-chloro-2-aminobenzoic acid and phenoxyacetic acid.

Aplicaciones Científicas De Investigación

4-Chloro-2-(2-phenoxyacetamido)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Comparación Con Compuestos Similares

4-Chloro-2-(2-phenoxyacetamido)benzoic acid can be compared with other similar compounds such as:

4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.

4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid: Another structurally related compound with distinct properties.

Propiedades

IUPAC Name |

4-chloro-2-[(2-phenoxyacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c16-10-6-7-12(15(19)20)13(8-10)17-14(18)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZGWOIWRBJXCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2620409.png)

![4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2620412.png)

![N4-(3,5-dimethylphenyl)-N6-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2620414.png)

![4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide](/img/structure/B2620417.png)

![1-(3,4-Dichlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2620419.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2620422.png)

![5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2620424.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620425.png)

![2-(3-Chloropyridin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2620426.png)

![N-(2-methoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2620428.png)